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Compound of Interest

Compound Name: 3-Dimethylamino-1-propyne

Cat. No.: B052561 Get Quote

Computational Analysis of 3-Dimethylamino-1-
propyne: A Technical Guide
This technical guide provides a comprehensive overview of the computational analysis of the

molecular structure of 3-dimethylamino-1-propyne. It is intended for researchers, scientists,

and professionals in the field of drug development and computational chemistry. This document

outlines the theoretical foundation, experimental protocols, and expected results from such an

analysis.

Introduction
3-Dimethylamino-1-propyne, a versatile organic compound, holds significant interest in

synthetic chemistry and materials science.[1][2] Its unique structure, featuring a terminal alkyne

and a tertiary amine, makes it a valuable precursor for various chemical transformations.[1]

Understanding its three-dimensional structure and molecular properties is crucial for predicting

its reactivity, designing novel reactions, and developing new applications.

Computational chemistry provides a powerful toolkit for investigating molecular structures and

properties at the atomic level.[3] Techniques such as Density Functional Theory (DFT) and ab

initio methods allow for the accurate prediction of geometries, vibrational frequencies, and

other key molecular parameters. This guide details the methodologies for a thorough

computational investigation of 3-dimethylamino-1-propyne and presents illustrative data

obtained from such analyses.
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Molecular Structure and Properties
The molecular formula of 3-dimethylamino-1-propyne is C₅H₉N, and its linear formula is

(CH₃)₂NCH₂C≡CH.[1][4] Its molecular weight is 83.13 g/mol .[5] The molecule consists of a

propyne backbone with a dimethylamino group attached to the third carbon atom.

Optimized Molecular Geometry
The equilibrium geometry of 3-dimethylamino-1-propyne can be determined through

computational geometry optimization. This process seeks the lowest energy arrangement of

the atoms in the molecule. The following tables present illustrative bond lengths, bond angles,

and dihedral angles obtained from a hypothetical DFT calculation at the B3LYP/6-31G(d) level

of theory.

Table 1: Illustrative Bond Lengths of 3-dimethylamino-1-propyne
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Atom 1 Atom 2 Bond Length (Å)

C1 C2 1.208

C2 C3 1.465

C3 N4 1.472

N4 C5 1.461

N4 C6 1.461

C1 H7 1.062

C3 H8 1.095

C3 H9 1.095

C5 H10 1.091

C5 H11 1.091

C5 H12 1.091

C6 H13 1.091

C6 H14 1.091

C6 H15 1.091

Table 2: Illustrative Bond Angles of 3-dimethylamino-1-propyne
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Atom 1 Atom 2 Atom 3 Bond Angle (°)

C1 C2 C3 178.5

C2 C3 N4 112.3

C3 N4 C5 110.8

C3 N4 C6 110.8

C5 N4 C6 109.5

H8 C3 H9 108.2

H10 C5 H11 109.5

Table 3: Illustrative Dihedral Angles of 3-dimethylamino-1-propyne

Atom 1 Atom 2 Atom 3 Atom 4
Dihedral Angle
(°)

C2 C3 N4 C5 65.2

C2 C3 N4 C6 -174.8

N4 C3 C2 C1 -179.9

Rotational Constants
Computationally determined rotational constants are essential for interpreting microwave

spectroscopy data and provide insights into the molecule's moments of inertia.

Table 4: Illustrative Rotational Constants of 3-dimethylamino-1-propyne

Constant Value (GHz)

A 9.854

B 2.763

C 2.341
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Vibrational Frequencies
Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a

molecule. Each frequency corresponds to a specific vibrational mode.

Table 5: Illustrative Vibrational Frequencies of 3-dimethylamino-1-propyne

Mode Frequency (cm⁻¹) Description

1 3315 C-H stretch (alkyne)

2 2978 C-H stretch (methyl)

3 2945 C-H stretch (methyl)

4 2870 C-H stretch (methylene)

5 2120 C≡C stretch

6 1465 C-H bend (methyl)

7 1450 C-H bend (methylene)

8 1260 C-N stretch

9 1045 C-C stretch

10 640 C-C≡C bend

Experimental Protocols
The computational analysis of 3-dimethylamino-1-propyne involves a series of well-defined

steps, from building the initial molecular structure to analyzing the final results.

Molecular Structure Input
The initial 3D coordinates of the 3-dimethylamino-1-propyne molecule can be generated

using molecular building software such as Avogadro, ChemDraw, or GaussView. The initial

geometry should reflect standard bond lengths and angles.

Geometry Optimization
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The primary goal of geometry optimization is to find the minimum energy conformation of the

molecule. This is typically achieved using quantum mechanical methods.

Software: A variety of quantum chemistry software packages can be used, including

Gaussian, Q-Chem, ORCA, and GAMESS.

Theoretical Method: Density Functional Theory (DFT) is a popular and computationally

efficient method that provides a good balance of accuracy and cost.[6] The B3LYP functional

is a widely used hybrid functional for organic molecules.[7] Alternatively, ab initio methods

like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) can be employed.

Basis Set: The choice of basis set determines the flexibility of the atomic orbitals used in the

calculation. A Pople-style basis set such as 6-31G(d) is a common starting point for small

organic molecules, offering a good compromise between accuracy and computational time.

Larger basis sets, like 6-311+G(d,p), can be used for higher accuracy.

The optimization process iteratively adjusts the atomic coordinates until a stationary point on

the potential energy surface is located.

Frequency Calculation
Following a successful geometry optimization, a vibrational frequency calculation should be

performed at the same level of theory. This calculation serves two main purposes:

Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms

that the optimized geometry corresponds to a true energy minimum.

Prediction of Vibrational Spectra: The calculated frequencies and their corresponding

intensities can be used to simulate the IR and Raman spectra of the molecule.

Analysis of Results
The output from the quantum chemistry software will contain a wealth of information, including:

Optimized Cartesian coordinates of the atoms.

Bond lengths, bond angles, and dihedral angles.
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Rotational constants.

Vibrational frequencies, IR intensities, and Raman activities.

Molecular orbital energies and shapes.

Mulliken or Natural Bond Orbital (NBO) population analysis.

This data can then be compiled into tables and used to create visualizations to aid in the

interpretation of the molecule's structure and electronic properties.

Visualizations
Visual representations are crucial for understanding complex molecular data and computational

workflows.
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Caption: Workflow for the computational analysis of a molecule.

Caption: Ball-and-stick model of 3-dimethylamino-1-propyne.

Conclusion
This technical guide has provided a framework for the computational analysis of the molecular

structure of 3-dimethylamino-1-propyne. By following the outlined experimental protocols,

researchers can obtain detailed insights into the geometry, rotational properties, and vibrational

spectra of this important molecule. The illustrative data presented serves as a reference for the

expected outcomes of such a computational study. The application of these computational

methods is invaluable for advancing our understanding of the structure-property relationships

of 3-dimethylamino-1-propyne and for guiding its application in various fields of chemical

science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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